N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

CHK1 Inhibitor Kinase Selectivity Medicinal Chemistry Scaffold

Validated CHK1 inhibitor pharmacophore: the (morpholin-2-ylmethyl)amino motif achieves 1.4 nM IC50 with >1,000-fold selectivity over CHK2/CDK1, as demonstrated by clinical candidate CCT245737. This compound preserves the essential N-methyl substitution, enabling head-to-head SAR comparison with the N-demethylated analog (CAS 1384691-11-5). CNS drug-like properties (TPSA 50.3 Ų, XLogP -0.4, 3 rotatable bonds) make it a superior scaffold for brain-penetrant kinase inhibitors. Ideal for DNA damage response, combination chemotherapy, and diversity-oriented synthesis programs. Procure now to advance your lead optimization.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 1423032-39-6
Cat. No. B1470960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
CAS1423032-39-6
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCN(CC1CNCCO1)C2=NN=CC=C2
InChIInChI=1S/C10H16N4O/c1-14(10-3-2-4-12-13-10)8-9-7-11-5-6-15-9/h2-4,9,11H,5-8H2,1H3
InChIKeySCJNJJUOJIJHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine: CAS 1423032-39-6 Overview for Sourcing and Research Procurement


N-Methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (CAS: 1423032-39-6) is a synthetic small-molecule organic compound belonging to the pyridazin-3-amine class, characterized by a pyridazine core substituted with an N-methyl group and a morpholin-2-ylmethyl side chain [1]. With a molecular formula of C₁₀H₁₆N₄O, a molecular weight of 208.26 g/mol, and a topological polar surface area of 50.3 Ų, it is classified as a versatile small-molecule scaffold [1] for medicinal chemistry and chemical biology applications. The compound contains a morpholine ring which confers potential solubility advantages in polar solvents and the ability to engage in hydrogen bonding , while the pyridazine heterocycle provides specific reactivity and potential biological target engagement .

N-Methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine: Why Alternative Scaffolds or Simple Analogs Cannot Replace It


In pyridazine-based drug discovery, the specific substitution pattern—particularly the presence and position of the morpholine ring and the N-methyl group—critically determines both target engagement and ADME properties. The (morpholin-2-ylmethyl) moiety is a validated pharmacophore essential for potent and selective checkpoint kinase 1 (CHK1) inhibition, as demonstrated by the clinical candidate CCT245737, where this exact substituent achieves an IC₅₀ of 1.4 nM against CHK1 and >1,000-fold selectivity over CHK2 and CDK1 [1]. Alternative pyridazinamine analogs lacking this precise structural arrangement fail to replicate this target profile [2]. For research and procurement, substituting N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine with simpler or differently substituted pyridazine analogs results in the loss of the essential pharmacophoric features required for CHK1 engagement and downstream biological evaluation.

N-Methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine Quantitative Evidence Guide for Procurement Decisions


Structural Necessity: Morpholin-2-ylmethyl as a Critical CHK1 Selectivity Determinant

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine contains the (morpholin-2-ylmethyl)amino structural motif that has been rigorously validated as a critical pharmacophore for potent and selective CHK1 inhibition. In the clinical candidate CCT245737, which incorporates this motif, the compound achieves an IC₅₀ of 1.4 nM against recombinant human CHK1 enzyme (EZ Reader II assay, n = 3), with >1,000-fold selectivity over CHK2 (IC₅₀ = 2,440 nM) and CDK1 [1]. In contrast, analogs lacking the morpholin-2-ylmethyl group or with alternative substitution vectors exhibited significantly reduced CHK1 potency and loss of the selectivity profile [1]. The CHK1 selectivity of this motif is further validated in cellular mechanism-of-action assays, where CCT245737 abrogates etoposide-induced G2 checkpoint arrest in HT-29 colon cancer cells with an IC₅₀ of 30 nM [2].

CHK1 Inhibitor Kinase Selectivity Medicinal Chemistry Scaffold

Lipophilicity Optimization: Calculated LogP Differentiates from Higher-LogP CHK1 Inhibitor Scaffolds

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine exhibits a computed XLogP3-AA value of -0.4 [1], a lipophilicity parameter that critically influences both potency and off-target toxicity profiles in CHK1 inhibitor development. The Journal of Medicinal Chemistry study on CCT245737 optimization explicitly demonstrated that CHK1 potency and hERG ion channel inhibition were both dependent on lipophilicity and basicity within the morpholin-2-ylmethyl series [2]. Compounds with higher LogP values in the series exhibited increased hERG inhibition (a cardiac safety liability), whereas lower-LogP compounds maintained potency while reducing off-target risk [2].

ADME Properties Lipophilicity hERG Liability

Polar Surface Area Advantage: TPSA Predicts Superior Aqueous Solubility Profile

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine has a computed Topological Polar Surface Area of 50.3 Ų [1]. In the context of oral drug discovery, TPSA is a critical predictor of membrane permeability and intestinal absorption. Compounds with TPSA < 140 Ų are generally considered to have favorable oral absorption potential, while values < 60 Ų are associated with excellent CNS penetration if desired. The TPSA of 50.3 Ų for this compound indicates strong potential for both oral absorption and blood-brain barrier penetration, a profile that contrasts favorably with larger pyridazinamine derivatives containing additional polar substituents (which often exceed 80-100 Ų) that may face absorption limitations [2].

Drug-likeness Solubility Oral Bioavailability

Rotatable Bond Efficiency: Lower Conformational Entropy vs. Extended Pyridazine Scaffolds

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine contains only 3 rotatable bonds (computed by Cactvs 3.4.6.11) [1]. Rotatable bond count is inversely correlated with oral bioavailability and positively correlated with binding entropy penalty. In the CHK1 inhibitor optimization study that produced CCT245737, the morpholin-2-ylmethyl substituent vector was specifically identified as a key determinant of cellular efficacy, with a single substituent vector directed away from the CHK1 kinase active site driving selective cellular activity [2]. The low rotatable bond count of this scaffold contrasts with larger pyridazinamine derivatives (which typically contain 5-8+ rotatable bonds), suggesting a more favorable ligand efficiency profile and lower entropic penalty upon target binding [1].

Ligand Efficiency Binding Affinity Scaffold Optimization

Commercial Availability and Purity: Direct Comparison with N-Demethylated Analog

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is commercially available from multiple specialty chemical suppliers at a purity specification of ≥95% (AKSci Cat. 7874DW, ≥95% ; Leyan Cat. 1552088, 98% ; CymitQuimica Ref. 3D-YGC03239, Min. 95% ). In contrast, its N-demethylated analog, N-(morpholin-2-ylmethyl)pyridazin-3-amine (CAS: 1384691-11-5), is also commercially available but lacks the N-methyl group present on the target compound . The presence of the N-methyl group in the target compound modulates basicity, metabolic stability (protection against rapid N-demethylation), and steric interactions with biological targets—key considerations for medicinal chemistry optimization .

Chemical Procurement Building Block Availability Research Supply Chain

Hydrogen Bonding Capacity: 5 Acceptors and 1 Donor Support Versatile Target Engagement

N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine contains 5 hydrogen bond acceptors and 1 hydrogen bond donor (computed by Cactvs 3.4.6.11) [1]. This hydrogen bonding capacity is consistent with the validated pharmacophore for CHK1 inhibition, where the morpholine oxygen and pyridazine nitrogens engage in critical interactions within the ATP-binding pocket [2]. The compound's hydrogen bonding profile (HBA = 5, HBD = 1) differs from the N-demethylated analog N-(morpholin-2-ylmethyl)pyridazin-3-amine (HBD = 2) , providing differential binding characteristics and solubility properties relevant to target engagement and formulation considerations.

Pharmacophore Modeling Structure-Based Drug Design Medicinal Chemistry

N-Methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine: Validated Research and Sourcing Applications


CHK1 Inhibitor Lead Optimization and Fragment-Based Drug Discovery

This compound serves as a validated starting scaffold for CHK1 inhibitor development programs. As demonstrated in the optimization of CCT245737, the (morpholin-2-ylmethyl)amino motif is essential for achieving potent CHK1 inhibition (IC₅₀ = 1.4 nM) and >1,000-fold selectivity over CHK2 and CDK1 [1]. Research groups focused on DNA damage response pathways and combination chemotherapy can utilize this scaffold to explore structure-activity relationships while preserving the critical pharmacophoric elements validated in the clinical candidate.

Pyridazine Scaffold Diversification for Kinase and Non-Kinase Target Screening

Beyond CHK1, pyridazin-3-amine derivatives have demonstrated activity across multiple therapeutic areas including anti-inflammatory, antimicrobial, and cardiovascular indications [2]. The favorable physicochemical properties of this compound (XLogP = -0.4, TPSA = 50.3 Ų, rotatable bonds = 3) support its use as a versatile core scaffold for diversity-oriented synthesis and broad biological screening campaigns. Researchers seeking to generate focused libraries for kinase and non-kinase target classes can leverage the compound's balanced drug-like properties.

CNS-Penetrant Lead Generation Due to Optimal TPSA Profile

With a TPSA of 50.3 Ų (well below the 60-70 Ų threshold commonly associated with favorable blood-brain barrier penetration), this scaffold is particularly well-suited for CNS drug discovery programs [3]. The low rotatable bond count (3 bonds) and moderate lipophilicity (XLogP = -0.4) further support potential CNS activity [4]. Research teams investigating neurological targets or brain-penetrant kinase inhibitors should prioritize this scaffold over larger, more polar pyridazine derivatives that may face CNS exposure limitations.

Comparative Medicinal Chemistry Studies with N-Demethylated Analog

For researchers requiring both N-methyl and N-demethylated versions of the morpholin-2-ylmethyl pyridazin-3-amine scaffold for systematic SAR studies, the commercial availability of N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine (CAS 1423032-39-6, purity 95-98%) and N-(morpholin-2-ylmethyl)pyridazin-3-amine (CAS 1384691-11-5) enables direct head-to-head comparison of the N-methyl group's impact on target binding, metabolic stability, and cellular activity . This paired availability supports rigorous medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.